3,4-Dichloro-6-hydroxyindazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-2H-indazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMFTPDOUDBIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies on 3,4 Dichloro 6 Hydroxyindazole and Its Analogues
Methodological Frameworks for SAR Elucidation
The determination of SAR for compounds like 3,4-dichloro-6-hydroxyindazole relies on a synergistic combination of synthetic chemistry, biological screening, and computational modeling. These frameworks allow for a systematic investigation into how specific structural features influence a molecule's interaction with a biological target.
The cornerstone of SAR exploration is the rational design and synthesis of a series of analogs where specific parts of the lead molecule are systematically varied. For the indazole scaffold, this involves modifying substituents at different positions on the bicyclic ring system. nih.govresearchgate.net Synthetic strategies are often developed to be flexible, allowing for the introduction of diverse functional groups. Common synthetic routes for 1H-indazoles may involve the cyclization of appropriately substituted precursors like 2-fluorobenzonitriles with hydrazine (B178648). acs.org Other methods include the reductive cyclization of substituted benzamidines to form 3-amino-2H-indazoles or the reaction of pyrazoles with alkenes mediated by transition metal catalysts. nih.gov
The synthesis of analog libraries often starts from a common intermediate. For instance, a core indazole structure can be functionalized through various reactions like N-alkylation, acylation, or cross-coupling reactions to introduce diversity at specific positions. researchgate.netnih.gov This systematic approach enables chemists to probe the effects of altering substituent size, lipophilicity, electronic properties, and hydrogen bonding capacity on biological activity. nih.gov
High-Throughput Screening (HTS) is a critical tool in modern drug discovery for rapidly assessing the biological activity of large compound libraries. thermofisher.compharmaron.com In the context of SAR, HTS allows for the initial identification of "hits"—compounds that exhibit activity against a specific target. nih.gov For indazole-based compounds, HTS campaigns have been instrumental in discovering novel inhibitors for various targets, including protein kinases. nih.govnih.gov
Once a hit like this compound is identified, focused libraries of analogs are synthesized and screened to build a detailed SAR profile. HTS platforms can perform a wide range of biochemical, binding, and cell-based assays, providing quantitative data (e.g., IC₅₀ or EC₅₀ values) that correlate structural changes with changes in potency. pharmaron.com This data-rich process accelerates the hit-to-lead optimization phase, where initial hits are refined into more potent and drug-like candidates. thermofisher.com
Computational chemistry provides powerful tools to rationalize experimental SAR data and guide the design of new analogs. These in silico methods save considerable time and resources compared to purely experimental approaches. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov By analyzing descriptors related to a molecule's physicochemical properties (e.g., steric, electronic, hydrophobic), a predictive model can be built. proquest.com For indazole derivatives, 3D-QSAR studies have been used to create contour maps that visualize regions where steric bulk or specific electronic features are favorable or unfavorable for activity, guiding the design of more potent inhibitors. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com For an indazole derivative, docking can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the protein's active site. nih.govmdpi.com For example, docking studies can predict how the 6-hydroxyl group of this compound might interact with amino acid residues, or how the chloro-substituents fit into specific hydrophobic pockets. nih.gov This insight is invaluable for designing modifications that enhance binding affinity. proquest.com
Free Energy Perturbation (FEP): FEP is a rigorous computational method used to calculate the relative binding affinities of two ligands to a target protein. nih.govvu.nl It simulates the transformation of one molecule into another through a non-physical pathway, providing a highly accurate prediction of the change in binding free energy. nih.govresearchgate.net While computationally intensive, FEP is increasingly used to prioritize which analogs to synthesize, focusing efforts on compounds predicted to have the most significant gains in potency. chemrxiv.org
Impact of Dichloro-Substitution at Positions 3 and 4 on Biological Activity Profiles
The presence and position of halogen atoms, particularly chlorine, can profoundly influence a molecule's biological profile. In the case of this compound, the dichlorination at positions 3 and 4 is a key structural feature.
Chlorine atoms are strongly electron-withdrawing and increase the lipophilicity of the molecule. The electron-withdrawing nature can affect the pKa of the indazole ring nitrogens and the 6-hydroxyl group, influencing their ability to participate in hydrogen bonding and ionic interactions. acs.org The introduction of chlorine atoms can also create specific hydrophobic and halogen-bonding interactions within a protein's binding pocket, potentially enhancing binding affinity. nih.gov
SAR studies on various heterocyclic scaffolds have shown that dichlorination patterns can be critical for potency. For instance, derivatization of an indazole ring with chloro substituents has led to compounds with high inhibitory activity against certain enzymes. nih.gov In a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives developed as FGFR1 inhibitors, the dichloro-substitution on the phenyl ring was a key element for activity. semanticscholar.org While this example is not on the indazole core itself, it highlights the importance of chlorinated phenyl rings in achieving potency. The specific 3,4-dichloro pattern on the indazole core itself would be expected to significantly alter the electronic distribution of the benzene (B151609) portion of the scaffold and provide directional interactions for molecular recognition.
| Compound | Substitution Pattern | Target | Activity (IC₅₀) | Reference |
| Analog 1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl- 1H-indazole-4-carboxamide | FGFR1 | Potent Inhibition | semanticscholar.org |
| Analog 2 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 nM | semanticscholar.org |
| Analog 3 | 3,4-dichloro substituted benzylthioquinolinium iodide | C. albicans | Moderate Activity | nih.gov |
| Analog 4 | Trichloroindazole derivative | Peptidylarginine deiminases (PADs) | High Activity | nih.gov |
This table presents data on various chlorinated compounds to illustrate the impact of chloro-substitutions on biological activity.
Role of the Hydroxyl Group at Position 6 in Molecular Recognition and Binding
The hydroxyl group at position 6 (-OH) is a polar, hydrogen-bonding moiety that can play a crucial role in molecular recognition and binding affinity. As both a hydrogen bond donor (from the H) and an acceptor (from the O), it can form specific, directional interactions with amino acid residues in a protein's active site, such as aspartate, glutamate, serine, or the peptide backbone. researchgate.net
In SAR studies of indazole arylsulfonamides, it was found that hydroxyl-containing groups at the C4 position were among the more potent analogs, underscoring the potential importance of this functional group for activity. acs.org The precise positioning of a hydroxyl group is often critical; its ability to form a key hydrogen bond can anchor the ligand in the correct orientation for other parts of the molecule to make favorable contacts. The structure-activity relationship analysis of some neuraminidase inhibitors revealed that an unsubstituted hydroxyl group was important for their inhibitory activities. researchgate.net Therefore, the 6-hydroxyl group in this compound is likely a key pharmacophoric feature, contributing to both binding affinity and specificity.
Influence of Substituent Modifications on Indazole Core Interactions
The indazole core itself is a "privileged structure," meaning it is a scaffold that can bind to multiple, diverse biological targets. nih.gov The biological activity of indazole derivatives can be finely tuned by modifying substituents on the core. nih.govnih.gov
SAR studies have revealed several general principles:
Position C3: Substituents at the C3 position often point out from the binding pocket and can be modified to interact with solvent or additional subpockets. The nature of the group at C3, such as a carbohydrazide (B1668358) moiety, has been shown to be crucial for strong inhibitory activity in some enzyme classes. nih.gov
Positions C4 and C6: As discussed, these positions are critical for interaction within the binding site. Substituents here can play a significant role in determining potency and selectivity. nih.gov Docking studies have suggested that the C4-position of the indazole can be a direction for optimization, as it may extend into new binding subpockets. semanticscholar.org
Position N1: The N1 position of the indazole ring is frequently modified to modulate properties like solubility, cell permeability, and metabolic stability. Attaching groups like substituted benzyls can lead to significant changes in activity. nih.gov For example, in a series of anti-cancer agents, modifying the N1 substituent from a phenyl group to a pyridyl group improved antiproliferative activity. nih.govresearchgate.net
The interplay between different substituents is complex. For example, the optimal substituent at one position may depend on the nature of the substituent at another. A comprehensive SAR study, therefore, involves multiparametric optimization, exploring various combinations of substituents to identify the most promising candidates. nih.gov
| Compound ID | R₁ (N1-position) | R₂ (C3-position) | R₃ (C5-position) | Cell Line | Activity (IC₅₀ in µM) | Reference |
| 2a | -CH₂(4-F-Ph) | 4-(4-ethylpiperazin-1-yl)phenyl | H | 4T1 | 1.15 | nih.gov |
| 2f | -CH₂(4-F-Ph) | 2-(4-ethylpiperazin-1-yl)pyridin-5-yl | H | 4T1 | 0.23 | nih.gov |
| 2g | -CH₂(4-F-Ph) | 2-(piperazin-1-yl)pyridin-5-yl | H | 4T1 | 1.01 | nih.gov |
| 2j | -CH₂(4-F-Ph) | 2-aminopyridin-5-yl | H | 4T1 | >10 | nih.gov |
| 2l | -CH₂(4-F-Ph) | 2-aminopyrimidin-5-yl | H | 4T1 | 8.86 | nih.gov |
This table illustrates the impact of modifying substituents at various positions on the indazole core on the anti-proliferative activity against the 4T1 breast cancer cell line. Data extracted from a study on indazole derivatives as anti-cancer agents. nih.gov
Conformational Analysis and Tautomerism in the Context of SAR
The conformational flexibility and tautomeric state of indazole derivatives are critical determinants of their biological activity. The spatial arrangement of substituents and the location of the pyrazole (B372694) ring proton directly influence how a molecule interacts with its biological target. For this compound, these factors are paramount in defining its structure-activity relationship (SAR).
The indazole core can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. rsc.orgmit.edu Generally, the 1H-tautomer is thermodynamically more stable than the 2H-form. rsc.orgchemrxiv.org This stability difference is attributed to the benzenoid character of the 1H-tautomer versus the quinonoid nature of the 2H-tautomer. mit.edu Theoretical calculations, such as MP2/cc-pVTZ, have estimated the 1H-tautomer of unsubstituted indazole to be more stable by approximately 13.6 kJ·mol⁻¹. longdom.org
The investigation of tautomerism is typically carried out using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) in both solution and solid states, as well as X-ray crystallography for the solid state. nih.gov
In Solution: ¹H and ¹³C NMR spectroscopy are powerful tools to distinguish between 1H- and 2H-indazole tautomers. The chemical shifts of the ring protons and carbons are sensitive to the position of the N-H proton. For example, a study on nitro-substituted indazoles utilized ¹H NMR to confirm the formation of 1-substituted derivatives. nih.gov In the case of this compound, the solvent can play a crucial role. Polar protic solvents can form hydrogen bonds with the N-H and hydroxyl groups, potentially stabilizing one tautomer over the other.
In the Solid State: X-ray crystallography provides definitive evidence of the tautomeric form present in the crystal lattice. For instance, X-ray analysis of several (1H-indazol-1-yl)methanol derivatives revealed dimeric structures formed through intermolecular hydrogen bonds. nih.gov Solid-state NMR can also be employed to characterize the tautomeric state in solid samples.
The following table summarizes the general stability and characteristics of 1H- and 2H-indazole tautomers based on available literature for analogous compounds.
| Tautomer | General Stability | Structural Feature | Influence of Substituents |
| 1H-Indazole | More stable rsc.orgchemrxiv.org | Benzenoid | Generally the predominant form. nih.gov |
| 2H-Indazole | Less stable rsc.orgchemrxiv.org | Quinonoid | Can be stabilized by specific substituents or intramolecular hydrogen bonding. |
Stereochemistry plays a pivotal role in the biological activity of drug molecules, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This is due to the chiral nature of biological targets such as enzymes and receptors, which can lead to stereoselective interactions. For indazole derivatives, the introduction of a stereocenter can have profound implications for their therapeutic efficacy.
While specific studies on the stereoisomers of this compound were not found, research on other chiral indazole analogues highlights the importance of stereochemistry in this class of compounds. For example, the enantioselective synthesis of indazoles with a C3-quaternary chiral center has been reported, underscoring the interest in accessing stereochemically pure indazole derivatives for biological evaluation. pnrjournal.com
The conformational preference of a molecule, which is intrinsically linked to its stereochemistry, dictates the three-dimensional shape it presents to its biological target. A study on microtubule-stabilizing agents, including zampanolide (B1247547) and dactylolide which contain a macrolide core, demonstrated that conformational flexibility can impact cytotoxic activity. nih.gov Analogously, for this compound and its analogues, the presence of substituents can restrict rotation around single bonds, leading to preferred conformations that may be more or less favorable for binding to a target protein.
The biological activity of different stereoisomers of an indazole analogue can vary in several ways:
Potency: One enantiomer may bind to the target with significantly higher affinity than the other, resulting in greater potency.
Efficacy: The intrinsic activity of the enantiomers at the receptor might differ.
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) can be stereoselective, leading to different in vivo concentrations of the active enantiomer. researchgate.net
Toxicity: One enantiomer may be responsible for the therapeutic effects, while the other could be inactive or contribute to adverse effects.
The following table illustrates hypothetical differences in activity that could be observed between stereoisomers of a bioactive indazole analogue.
| Stereoisomer | Receptor Binding Affinity (Kᵢ) | In Vitro Potency (IC₅₀) | In Vivo Efficacy |
| (R)-enantiomer | High | Low | High |
| (S)-enantiomer | Low | High | Low |
| Racemic Mixture | Moderate | Moderate | Moderate |
Given the established importance of stereochemistry in drug action, the development of any biologically active indazole derivative, including analogues of this compound, would necessitate a thorough investigation of its stereochemical properties and the biological evaluation of its individual stereoisomers. rsc.orglongdom.org
Molecular Mechanisms of Action and Biological Target Engagement
Investigation of Enzyme Inhibition by 3,4-Dichloro-6-hydroxyindazole
No studies detailing the investigation of enzyme inhibition by this compound were found.
Identification and Validation of Specific Enzyme Targets
There is no available research that identifies or validates any specific enzyme targets for this compound.
Mechanistic Characterization of Enzyme Inhibition (e.g., Competitive, Non-Competitive, Irreversible)
No data exists in the scientific literature characterizing the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or irreversible) for this compound.
Elucidation of Binding Interactions through Biochemical Assays and Molecular Simulations
No biochemical assays or molecular simulation studies have been published that elucidate the binding interactions of this compound with any enzyme.
Receptor Binding and Modulation by this compound
No research was found pertaining to the receptor binding and modulatory effects of this compound.
Identification of Relevant Receptor Systems (e.g., Nuclear Receptors, GPCRs)
There are no studies available that identify any relevant receptor systems, such as nuclear receptors or G-protein coupled receptors (GPCRs), with which this compound may interact.
Profiling of Agonist, Antagonist, or Modulatory Activities
Due to the absence of identified receptor targets, no profiling of agonist, antagonist, or other modulatory activities for this compound has been reported.
A comprehensive search of scientific databases and literature has been conducted for research and data pertaining to the chemical compound This compound . The investigation focused on identifying information related to its molecular mechanisms of action, biological target engagement, and its influence on cellular pathways, as per the specified outline.
Structural Basis of Ligand-Receptor Interactions
Modulation of Cellular Pathways and Biological Processes , including any investigation into signaling cascade interventions or data from cell-based assays.
Non-Specific Macromolecular Interactions , such as DNA intercalation or protein aggregation.
Consequently, it is not possible to generate the requested article with scientifically accurate and detailed content for each section and subsection. The absence of available data also precludes the creation of the specified data tables.
Should research on "this compound" become publicly available in the future, this request can be revisited.
Pre Clinical Research and Applications in Non Human Biological Systems
In Vitro Pharmacological and Mechanistic Profiling
In vitro assays are essential for initial screening and characterization, providing foundational data on a compound's behavior at the cellular and subcellular levels. These studies are typically conducted in high-throughput formats to efficiently profile large numbers of compounds. evotec.com
Understanding if and how a compound enters its target cells is a critical first step. Cellular uptake studies are designed to quantify the extent and rate of a compound's accumulation inside cells. The process is often dependent on factors such as incubation time and the concentration of the compound. nih.gov
Key methodologies for these investigations include:
Fluorescence-Based Analysis: If the compound is intrinsically fluorescent or can be labeled with a fluorescent tag, its uptake can be visualized and quantified using techniques like confocal laser scanning microscopy (CLSM) and flow cytometry (FC). nih.govmdpi.com CLSM provides spatial information on the compound's distribution within the cell, while flow cytometry allows for high-throughput quantification of cell-associated fluorescence in a large population of cells. nih.govmdpi.com
Mass Spectrometry: For non-fluorescent compounds, liquid chromatography-mass spectrometry (LC-MS) is often used to measure the concentration of the compound in cell lysates after incubation.
Studies have shown that the uptake of compounds can be an energy-dependent process, which can be confirmed by conducting experiments at reduced temperatures (e.g., 4°C), where a significant reduction in uptake suggests an active transport mechanism rather than simple diffusion. nih.gov The efficiency of cellular uptake is influenced by the physicochemical properties of the molecule, such as its lipophilicity and ability to interact with cell membranes. nih.gov
Metabolic stability assays are crucial for predicting a compound's pharmacokinetic profile, specifically its rate of elimination or clearance by the liver. youtube.com The liver is the primary site of drug metabolism, driven largely by the cytochrome P450 (CYP450) family of enzymes. nih.gov
These studies are commonly performed using subcellular fractions, such as liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I drug-metabolizing enzymes like CYPs. evotec.com By incubating a compound with liver microsomes from various species (e.g., rat, dog, monkey), researchers can assess inter-species differences in metabolism. youtube.combioivt.com
The typical experimental setup involves:
Incubating the test compound at a specific concentration with pooled liver microsomes. evotec.com
Initiating the metabolic reaction by adding a necessary cofactor, most commonly NADPH for Phase I reactions. evotec.comnih.gov
Quenching the reaction at several time points and measuring the disappearance of the parent compound using LC-MS analysis. bioivt.com
From this data, key parameters like the percentage of the compound remaining over time, the in vitro half-life (t½), and the intrinsic clearance (CLint) are calculated. bioivt.comnih.gov Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, reported in units like μL/min/mg of microsomal protein. youtube.com A compound with high metabolic instability (i.e., rapid clearance) may have a short duration of action in the body. While microsomal assays primarily assess Phase I metabolism, more comprehensive systems like intact hepatocytes in suspension can evaluate both Phase I and Phase II (conjugation) metabolic pathways. youtube.combioivt.com
Table 1: Example Data from an In Vitro Metabolic Stability Assay in Liver Microsomes This table presents hypothetical data to illustrate typical results from such an assay.
| Species | Incubation Time (min) | Percent of Compound Remaining | Calculated In Vitro Half-Life (t½, min) | Calculated Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|---|
| Rat | 60 | 42.8% | 45.2 | 23.3 |
| Dog | 60 | 0.8% | 5.7 | 120.4 |
| Monkey | 60 | 55.1% | 68.5 | 15.2 |
| Human | 60 | 42.0% | 44.3 | 21.4 |
Genotoxicity assays are performed to determine if a chemical compound can damage genetic material (DNA and chromosomes), as such damage can lead to mutations and potentially cancer. nih.gov A standard battery of in vitro tests is typically required by regulatory agencies to evaluate three main endpoints: gene mutation, structural chromosome aberrations, and numerical chromosome aberrations.
Commonly used in vitro genotoxicity assays include:
Bacterial Reverse Mutation Assay (Ames Test): This is often the primary screening test. It uses specific strains of bacteria (e.g., Salmonella typhimurium) that have a mutation preventing them from synthesizing an essential amino acid, like histidine. nih.gov The bacteria are exposed to the test compound, and if the compound is a mutagen, it will cause a reverse mutation that allows the bacteria to grow on a histidine-deficient medium. nih.gov
In Vitro Mammalian Cell Micronucleus (MN) Test: This assay detects both structural and numerical chromosome damage. nih.gov Mammalian cell lines are treated with the compound, and the formation of micronuclei—small, secondary nuclei containing chromosome fragments or whole chromosomes left behind during cell division—is measured. nih.gov
In Vitro Mammalian Chromosomal Aberration Test: This test directly visualizes chromosomal damage in treated mammalian cells, providing detailed information on structural changes like breaks and rearrangements.
Alkaline Single Cell Gel Electrophoresis (Comet Assay): This is a sensitive method for detecting DNA strand breaks in individual cells. nih.gov After treatment, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail" whose intensity is proportional to the amount of DNA damage. nih.gov
These tests are often conducted both with and without an external metabolic activation system (e.g., S9 fraction from rat liver) to determine if the parent compound or its metabolites are responsible for any genotoxic effects. nih.gov
Table 2: Standard In Vitro Genotoxicity Test Battery
| Assay | Organism/Cell Type | Genotoxic Endpoint Detected | Purpose |
|---|---|---|---|
| Ames Test | Bacterial (e.g., S. typhimurium) | Gene Mutation | Detects point mutations and frameshift mutations. nih.gov |
| Micronucleus Test | Mammalian Cell Lines (e.g., CHO, V79) or Human Lymphocytes | Structural & Numerical Chromosome Aberrations | Identifies agents that cause chromosome breakage or loss. |
| Comet Assay | Mammalian Cell Lines or Primary Cells | DNA Strand Breaks | Provides a sensitive measure of direct DNA damage. nih.govnih.gov |
In Vivo Proof-of-Concept Studies in Animal Models (Focus on Target Engagement and Pathway Perturbation)
Following in vitro characterization, promising compounds advance to in vivo studies in animal models. These studies are not designed to assess clinical efficacy but to provide proof-of-concept that the compound can engage its intended biological target and modulate the relevant pathway in a complex living system.
The choice of animal model is critical and is based on the compound's proposed mechanism of action and the biological question being asked. The goal is to use a model where the underlying biology of the target pathway is well-understood and comparable to humans. For example, if a compound is designed to be an anti-inflammatory agent, a model of induced inflammation, such as carrageenan-induced paw edema in rats, might be used. nih.gov In this model, inflammation is induced, and the test compound's ability to reduce the resulting edema demonstrates its biological activity. nih.gov
For compounds targeting specific cellular processes, specialized models may be required. This can include transgenic mouse models that overexpress a particular protein or models of specific tissue injury, such as chemical-induced skin burn models, which are optimized to produce a reproducible and sensitive response for evaluating potential countermeasures. nih.gov
Pharmacodynamic (PD) biomarkers are essential tools in these in vivo studies. A PD biomarker is a measurable indicator that provides evidence of a biological response to a therapeutic intervention. veedalifesciences.comyoutube.com These are not measures of clinical outcome but rather of target engagement or pathway modulation. For instance, if a compound targets a specific receptor, a change in the level of a downstream signaling protein could serve as a PD biomarker. youtube.comfda.gov
The process involves:
Identification: Potential biomarkers are identified based on the known mechanism of action of the compound. This can involve measuring changes in protein levels, enzyme activity, or gene expression in relevant tissues after the animal is treated with the compound. fda.gov
Validation: Once identified, the biomarker must be validated. This ensures the assay used to measure it is accurate, precise, and sensitive enough to detect meaningful changes. nih.gov The response of the biomarker should also be correlated with the dose or exposure of the compound to establish a dose-response relationship. fda.gov
Validated PD biomarkers are invaluable for confirming that a compound is interacting with its intended target in vivo and for helping to select appropriate dose levels for further, more extensive pre-clinical studies. fda.gov
Correlation of Molecular Mechanisms with in vivo Biological Responses
The therapeutic potential of indazole derivatives is often rooted in their ability to modulate specific molecular targets, which in turn elicits a biological response in vivo. A significant body of research on various substituted indazoles has focused on elucidating these correlations. For instance, many indazole-containing compounds have been developed as kinase inhibitors, and their in vivo anti-tumor effects are directly linked to their inhibition of specific kinases involved in cancer cell proliferation and survival. nih.govrsc.orgrsc.org
Illustrative Data Table: Hypothetical Correlation of in vitro Activity with in vivo Efficacy for 3,4-dichloro-6-hydroxyindazole
| Parameter | Measurement | Result |
| in vitro Activity | Target Enzyme IC₅₀ | 50 nM |
| in vivo Model | Animal Model | Xenograft Mouse Model of Human Colon Cancer |
| in vivo Efficacy | Tumor Growth Inhibition | 60% at 10 mg/kg |
| Target Engagement | Phosphorylation of Downstream Substrate in Tumor Tissue | 75% reduction |
Disclaimer: The data presented in this table is purely illustrative and intended to exemplify the types of correlations investigated in pre-clinical research. It is not based on experimental results for this compound.
Development as a Research Tool and Chemical Probe
Beyond its potential therapeutic applications, a molecule like this compound can be a valuable tool for basic research. Its ability to interact with specific biological targets can be harnessed to create chemical probes for studying cellular processes.
Design and Synthesis of Derivatized Probes for Target Identification
A key step in understanding the mechanism of action of a bioactive compound is identifying its molecular target(s). One common approach is the design and synthesis of derivatized chemical probes. This typically involves modifying the parent compound to include a reactive group or a tag for affinity purification. For an indazole derivative like this compound, a synthetic strategy could involve attaching a biotin (B1667282) molecule or a photo-affinity label to a position on the indazole ring that is not critical for its biological activity. nih.gov
The synthesis of such a probe would likely involve a multi-step process, starting with the core this compound structure. Functional groups could be introduced that allow for the coupling of the desired tag. For example, a linker arm might be attached to the hydroxyl group at the 6-position or to one of the nitrogen atoms of the indazole ring. nih.gov These derivatized probes can then be used in cell lysates or living cells to covalently label or pull-down their binding partners, which can then be identified using techniques like mass spectrometry.
Application as a Chemical Tool for Perturbing Biological Systems
Once a compound's target and mechanism of action are reasonably well understood, it can be used as a chemical tool to perturb and study specific biological systems. For example, if this compound were found to be a selective inhibitor of a particular protein, it could be used by researchers to study the function of that protein in various cellular contexts. By treating cells or organisms with this compound, one could observe the downstream effects of inhibiting the target protein, thereby elucidating its role in signaling pathways, metabolic processes, or disease pathogenesis. researchgate.net
The specificity of the compound is crucial for its utility as a chemical tool. A highly selective compound allows researchers to be more confident that the observed effects are due to the modulation of the intended target and not off-target effects. Therefore, extensive characterization of the selectivity profile of this compound against a panel of related proteins would be a prerequisite for its widespread adoption as a chemical probe. nih.gov
Computational and Theoretical Investigations
Computational chemistry provides powerful tools for understanding the properties of molecules like this compound at an atomic level and for predicting their interactions with biological macromolecules.
Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of this compound. researchgate.netresearchgate.net These calculations can provide insights into the molecule's geometry, electron distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). epstem.net
The results of such calculations can help to rationalize the molecule's chemical behavior and its interactions with its biological targets. For example, the electrostatic potential map can indicate which parts of the molecule are likely to participate in hydrogen bonding or other electrostatic interactions. researchgate.net Furthermore, calculated parameters such as ionization potential and electron affinity can provide an indication of the molecule's reactivity. researchgate.net
Illustrative Data Table: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Disclaimer: The data in this table is for illustrative purposes only and represents the type of information that would be generated from quantum chemical calculations. It is not based on actual calculations for this compound.
Future Directions and Emerging Research Avenues for 3,4 Dichloro 6 Hydroxyindazole
Exploration of Unconventional Biological Targets and Therapeutic Areas
While indazole derivatives are frequently associated with kinase inhibition, future research can pivot towards exploring less conventional biological targets for 3,4-Dichloro-6-hydroxyindazole and its analogues. The unique electronic and steric properties conferred by its dichlorinated and hydroxylated structure may allow it to interact with novel protein families or allosteric sites.
Future research could focus on screening the compound against a diverse panel of targets implicated in diseases beyond oncology. This includes, but is not limited to, proteins involved in neurodegenerative disorders, metabolic syndromes, and inflammatory diseases. Phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target, could reveal unexpected activities and lead to the identification of entirely new mechanisms of action. The antimicrobial potential of substituted indazoles is another area that warrants investigation, as novel agents are needed to combat growing antibiotic resistance. nih.gov
Table 1: Potential Unconventional Targets for this compound Analogues
| Target Class | Potential Therapeutic Area | Rationale |
|---|---|---|
| Epigenetic Modifiers (e.g., HDACs, Methyltransferases) | Oncology, Genetic Disorders | The indazole scaffold can be adapted to target the active sites of enzymes that regulate gene expression. |
| G-Protein Coupled Receptors (GPCRs) | CNS Disorders, Metabolic Disease | Allosteric modulation of GPCRs by small molecules is a growing field; the compound's structure could fit unique binding pockets. |
| Ion Channels | Neuropathic Pain, Cardiovascular Disease | Substituted indazoles may offer the specificity needed to target particular ion channel subtypes. |
| Protein-Protein Interaction (PPI) Stabilizers/Inhibitors | Various Diseases | The rigid core of the indazole can serve as a template to design molecules that disrupt or stabilize disease-relevant protein complexes. |
Advancements in Asymmetric Synthesis and Chiral Resolution of Analogues
The biological activity of a chiral molecule often resides in a single enantiomer, with the other being inactive or contributing to off-target effects. Therefore, the development of stereoselective synthetic methods is crucial for creating more potent and safer therapeutic agents. Future work on this compound should involve the design of chiral analogues and the development of robust methods for their synthesis.
Modern synthetic organic chemistry offers a toolkit for achieving high levels of stereocontrol. mobt3ath.com Strategies applicable to the indazole scaffold include:
Regioselective N-Alkylation: Controlling the site of alkylation (N-1 vs. N-2) is a critical first step. Studies have shown that the choice of base and solvent, along with the electronic nature of substituents on the indazole ring, can strongly influence this selectivity. nih.gov For instance, using sodium hydride in tetrahydrofuran (B95107) often favors N-1 alkylation, while certain substituents at the C-7 position can direct alkylation to the N-2 position. nih.gov
Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed reactions are powerful tools for creating C-C and C-N bonds, allowing for the introduction of diverse and complex substituents onto the indazole core. organic-chemistry.org These methods could be used to attach chiral auxiliaries or build stereocenters on side chains.
Organocatalysis: Chiral small-molecule catalysts can be employed to create stereocenters in the side chains of indazole derivatives, avoiding the need for metal catalysts and often providing high enantioselectivity under mild conditions.
Once chiral analogues are synthesized as a racemic mixture, advanced chiral resolution techniques, such as supercritical fluid chromatography (SFC) or the formation of diastereomeric salts, can be used for their separation.
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the design-make-test-analyze cycle. nih.govbpasjournals.com These computational tools can be powerfully applied to the this compound scaffold to explore a vast chemical space and prioritize the synthesis of the most promising analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data for indazole derivatives to build models that predict the biological activity of new, unsynthesized compounds. researchgate.net These models learn the complex relationships between a molecule's structure and its activity.
De Novo Drug Design: Generative AI models can design entirely new molecules based on a set of desired properties. By providing the this compound core as a starting point and defining parameters for high potency and selectivity, these models can propose novel derivatives that chemists can then synthesize.
Virtual High-Throughput Screening (vHTS): AI can significantly enhance virtual screening. nih.gov Instead of just docking, ML models can predict the likelihood of a compound being active against a specific target, allowing for the rapid screening of massive virtual libraries of potential this compound analogues. researchgate.net This approach saves significant time and resources compared to experimental screening.
The integration of AI and ML promises to reduce the cost and time of drug development and increase the success rate of identifying potent lead compounds. bpasjournals.comresearchgate.net
Development of Novel In Vitro and Ex Vivo Organ-on-a-Chip Models for Mechanistic Studies
Traditional 2D cell cultures and animal models often fail to accurately predict human responses to drugs due to a lack of physiological relevance. nih.gov Organ-on-a-chip (OOC) technology, which uses microfluidic devices to create 3D microenvironments that mimic the function of human organs, offers a more predictive preclinical testing platform. youtube.comyoutube.com
For a compound like this compound, OOC models could be transformative for several reasons:
Mechanistic Insights: By recreating a functional unit of an organ, such as the alveolus of the lung or a liver lobule, researchers can study the compound's effect in a more complex, multi-cell type system. nih.govyoutube.com This allows for the investigation of cellular crosstalk and responses to physiological stimuli like fluid flow or mechanical stretch, which are absent in standard assays. youtube.com
Disease Modeling: OOCs can be used to create models of human diseases, such as cancer or fibrosis. nih.govnih.gov Testing this compound on a "cancer-on-a-chip" model could provide more accurate data on its efficacy and potential resistance mechanisms than traditional methods.
Toxicity and Metabolism Studies: Multi-organ chips, such as a gut-liver model, can be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of a compound and identify potential organ-specific toxicities early in the development process. youtube.com This is particularly relevant for kinase inhibitors, where off-target toxicity can be a significant hurdle. nih.gov
The use of these advanced microphysiological systems can bridge the gap between simple in vitro tests and human clinical trials, providing more reliable data to guide the development of this compound and its future analogues. nih.gov
Q & A
Q. What are the recommended synthetic routes for 3,4-Dichloro-6-hydroxyindazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves multi-step substitution and cyclization reactions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in polar aprotic solvents like DMSO for 18 hours, followed by distillation under reduced pressure and crystallization in ethanol-water mixtures to achieve ~65% yield . Key variables include solvent choice (DMSO enhances nucleophilicity), reflux duration, and stoichiometric ratios. Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) is advised to isolate the hydroxyl-indazole core.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR validate substituent positions (e.g., hydroxyl at C6, chlorines at C3/C4). Deuterated DMSO is ideal for observing exchangeable protons (e.g., -OH).
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities. For example, twinned data in small molecules require iterative refinement using Olex2 or WinGX interfaces .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] with isotopic Cl patterns).
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize kinase inhibition or antimicrobial assays based on structural analogs (e.g., indazole-derived FGFR inhibitors ). For in vitro testing:
- Use HEK293 or HeLa cells with ATP-binding assays (e.g., ADP-Glo™) to screen kinase activity.
- For antibacterial studies, employ MIC determinations against S. aureus and E. coli via broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
Advanced Research Challenges
Q. How can computational methods optimize the synthesis and activity of this compound derivatives?
- Methodological Answer :
- DFT calculations : Gaussian09 or ORCA can predict regioselectivity in electrophilic substitution (e.g., chlorine vs. hydroxyl group reactivity).
- Molecular docking (AutoDock Vina) : Screen derivatives against FGFR1 (PDB: 3GQI) to prioritize substitutions (e.g., adding electron-withdrawing groups at C2/C5) .
- MD simulations (GROMACS) : Assess binding stability (>50 ns trajectories) for lead compounds.
Q. What strategies resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer :
- Dynamic effects : NMR may show averaged proton environments (e.g., tautomerism), while X-ray captures static conformations. Use variable-temperature NMR to detect equilibria .
- Validation : Cross-check with NIST spectral databases (e.g., IR, Raman) and Hirshfeld surface analysis (CrystalExplorer) for crystallographic packing .
Q. How can regioselectivity challenges in indazole functionalization be addressed?
- Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., SEM-Cl for -OH) to block C6 during C3/C4 chlorination.
- Metal catalysis : Pd(OAc)/Xantphos enables Suzuki couplings at C5 without disrupting chloro/hydroxy groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
